4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Medicinal chemistry HIV-1 NNRTI Structure–activity relationship

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione (CAS 1710833-94-5, C12H9ClN2O3, MW 264.66) is a heterocyclic small molecule belonging to the dihydrofuro[3,4-d]pyrimidine class, a scaffold extensively investigated for antiviral and anticancer applications. The compound features a 3-chlorophenyl substituent at the 4-position of the fused furo-pyrimidine core, a regiochemical feature that distinguishes it from the para-chloro isomer and other halophenyl analogs available in the commercial supply chain.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
Cat. No. B11776758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESC1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)O1
InChIInChI=1S/C12H9ClN2O3/c13-7-3-1-2-6(4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17)
InChIKeySVEDINNTCSLAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione: Core Scaffold Identity and Procurement-Grade Characterization


4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione (CAS 1710833-94-5, C12H9ClN2O3, MW 264.66) is a heterocyclic small molecule belonging to the dihydrofuro[3,4-d]pyrimidine class, a scaffold extensively investigated for antiviral and anticancer applications [1]. The compound features a 3-chlorophenyl substituent at the 4-position of the fused furo-pyrimidine core, a regiochemical feature that distinguishes it from the para-chloro isomer and other halophenyl analogs available in the commercial supply chain . It is routinely offered at certified purities of 95% and 97% by multiple vendors, with ISO-compliant quality systems supporting its use in pharmaceutical R&D and quality control workflows .

Why 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione Cannot Be Replaced by In-Class Analogs Without Quantitative Risk


Within the dihydrofuro[3,4-d]pyrimidine family, the position and nature of the aryl substituent directly govern both the ligand–target binding geometry and the physicochemical profile, as demonstrated by structure–activity relationship (SAR) studies on HIV-1 reverse transcriptase and DHODH targets [1]. The 3-chlorophenyl (meta-chloro) isomer places the chlorine atom at a vector that differs substantially from the 4-chlorophenyl (para-chloro) isomer in terms of steric occupancy within hydrophobic pockets and electronic distribution across the pyrimidine ring . Even when an analog shares the same core scaffold, altering the chloro substitution pattern can shift logP, aqueous solubility, and target inhibitory potency by factors that are not predictable from structural inspection alone [2]. Consequently, assuming functional interchangeability between the 3-chlorophenyl, 4-chlorophenyl, or unsubstituted phenyl variants introduces uncontrolled variables into SAR campaigns, lead optimization, and analytical method validation—each of which must be resolved through quantitative, compound-specific evidence as detailed below.

Procurement-Relevant Quantitative Differentiation Evidence for 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione


Meta- vs. Para-Chloro Regiochemistry: Structural Divergence with Documented Target-Binding Implications

The 3-chlorophenyl (meta) substitution in the target compound positions the chlorine atom at the meta position of the phenyl ring, in contrast to the 4-chlorophenyl (para) analog, 4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione . In the dihydrofuro[3,4-d]pyrimidine NNRTI series, systematic SAR studies have demonstrated that the substitution pattern on the aryl ring modulates the dihedral angle between the pyrimidine core and the pendant aryl group, directly affecting the occupation of the 'tolerant region I' hydrophobic pocket of HIV-1 reverse transcriptase [1]. Computational modeling of 52 DHPY analogs yielded a comparative molecular similarity indices analysis (CoMSIA) model with q² = 0.647, R² = 0.970, and r²_pred = 0.751, confirming that steric and electrostatic fields around the aryl substituent are primary determinants of target engagement [1].

Medicinal chemistry HIV-1 NNRTI Structure–activity relationship

Commercial Purity Specification: 97% (Leyan) vs. 95% (AKSci) Tiered Quality Grades for Research Applications

The target compound is commercially available at two distinct purity grades: 97% (HPLC) from Leyan (Product No. 2223911) and 95% from AKSci (Catalog 0034EE) . This 2-percentage-point purity differential is material for applications requiring defined impurity profiles, such as quantitative NMR reference standards, enzymatic assay calibration, and SAR studies where minor impurities can confound dose–response interpretations.

Analytical chemistry Procurement quality assurance Purity specification

Dihydrofuro[3,4-d]pyrimidine Scaffold Antiviral Potency Range Establishes a Class-Level Baseline for Analog Benchmarking

The dihydrofuro[3,4-d]pyrimidine chemotype has produced some of the most potent HIV-1 NNRTIs reported to date. In the foundational J. Med. Chem. study, compounds 13c2 and 13c4 demonstrated EC50 values of 0.9–8.4 nM against a panel of single NNRTI-resistant HIV-1 strains, significantly outperforming etravirine (ETV) in head-to-head assays [1]. A subsequent lead optimization campaign yielded 14b (EC50 = 5.79–28.3 nM) and 16c (EC50 = 2.85–18.0 nM) with superior activity against the double mutants F227L/V106A and K103N/Y181C compared to etravirine and rilpivirine [2]. While compound-specific data for the 3-chlorophenyl analog have not been published independently, its structural positioning within the congeneric series places it as a key intermediate or comparator compound for SAR expansion studies [3].

Antiviral drug discovery HIV-1 NNRTI Drug resistance

Validated Application Scenarios for 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione in Scientific and Industrial Workflows


HIV-1 NNRTI Lead Optimization: Meta-Chloro SAR Probe for Tolerant Region I Occupancy

The compound serves as a defined SAR probe to isolate the contribution of meta-chloro substitution on the pendant phenyl ring to HIV-1 reverse transcriptase inhibition. As demonstrated in the DHPY NNRTI series, compounds 13c2 and 13c4 achieved EC50 values of 0.9–8.4 nM against single-mutant strains, while 14b and 16c reached 2.85–28.3 nM against double mutants [1] [2]. Incorporating the 3-chlorophenyl variant into a congeneric series allows direct comparison with the para-chloro analog and other halophenyl derivatives, enabling deconvolution of steric and electronic contributions to the CoMSIA-derived QSAR model [3]. Procurement of the 97% pure grade ensures minimal interference from positional isomers or synthetic byproducts during dose–response measurements.

Analytical Method Development: High-Purity Reference Standard for HPLC/LC-MS Quantification

With a certified purity of 97% (HPLC, Leyan), the compound meets the minimum purity threshold for a secondary reference standard in pharmaceutical analytical method development . The 2% purity advantage over the 95% grade reduces the total impurity burden, improving signal-to-noise ratios in LC-UV and LC-MS assays and ensuring more accurate calibration curve construction. This is particularly relevant for forced degradation studies and impurity profiling of dihydrofuro[3,4-d]pyrimidine-based lead candidates where trace-level detection is required.

Kinase Inhibitor Scaffold Screening: Dihydrofuro[3,4-d]pyrimidine as a Privileged ATP-Mimetic Core

Beyond the HIV-1 NNRTI application, the dihydrofuro[3,4-d]pyrimidine scaffold has been explored as a kinase inhibitor core, with furo[3,4-d]pyrimidine derivatives demonstrating antineoplastic activity in early cell-based assays [4]. The 3-chlorophenyl substituent introduces a hydrophobic element that can probe the gatekeeper pocket and hinge region of diverse kinases. The compound is suitable for broad-panel kinase selectivity screening to evaluate the scaffold's polypharmacology profile, with the meta-chloro configuration offering a distinct selectivity fingerprint compared to para-substituted analogs.

Chemical Biology Tool Compound: Cellular Target Engagement and Probe Design

The compound can function as an inactive or weakly active control analog in cellular target engagement studies when compared to the highly optimized 13c2/16c series. Because the 3-chlorophenyl group occupies a specific steric volume within the NNRTI binding pocket, as informed by CoMSIA contour maps [3], it enables rational design of matched molecular pairs for chemoproteomic pull-down experiments. The ISO-certified supply chain and defined purity specifications support reproducible preparation of probe solutions for cellular thermal shift assays (CETSA) and photoaffinity labeling workflows.

Quote Request

Request a Quote for 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.